molecular formula C15H12N2O3 B13211858 Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13211858
M. Wt: 268.27 g/mol
InChI Key: ZPSOBOPLFMFAKB-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a chemical compound with the molecular formula C15H12N2O3 It is known for its unique structure, which includes a pyridine ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves the reaction of 4-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The cyano group and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine ring and cyano group enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 2-[4-(4-cyanophenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C15H12N2O3/c1-20-15(19)10-17-7-6-13(8-14(17)18)12-4-2-11(9-16)3-5-12/h2-8H,10H2,1H3

InChI Key

ZPSOBOPLFMFAKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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